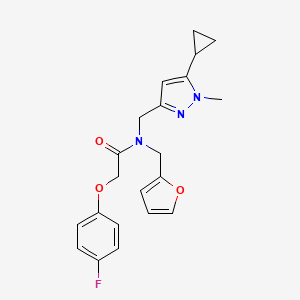

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide

Description

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O3/c1-24-20(15-4-5-15)11-17(23-24)12-25(13-19-3-2-10-27-19)21(26)14-28-18-8-6-16(22)7-9-18/h2-3,6-11,15H,4-5,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGPRARCXHQTRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)F)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Characteristics

- Molecular Weight : 345.38 g/mol

- Molecular Formula : C19H20F N3O3

- CAS Number : 1448123-19-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that the pyrazole moiety may enhance binding affinity to specific proteins involved in cellular signaling pathways. The presence of the fluorophenoxy and furan groups suggests potential interactions with G-protein coupled receptors (GPCRs) and other targets related to inflammatory responses and cancer cell proliferation.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. A comparative study reported an IC50 value of 1.98 µg/mL against A-431 cells, indicating potent activity .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. It exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL against strains like Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.125 | |

| Escherichia coli | 0.250 | |

| Pseudomonas aeruginosa | 0.500 |

Study on Anticancer Efficacy

A notable case study involved screening a library of compounds for their effects on multicellular spheroids, where this compound was identified as a promising candidate due to its ability to penetrate spheroid models effectively and induce apoptosis in cancer cells .

Mechanistic Insights

Molecular dynamics simulations have been employed to elucidate the binding interactions of this compound with target proteins, revealing that it primarily engages in hydrophobic contacts, which are crucial for its biological activity .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. The presence of the pyrazole moiety contributes to its interaction with biological targets, potentially leading to the development of new antibiotics. Studies have shown that compounds with similar structures can display effective activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

2. Anti-inflammatory Properties

Compounds featuring pyrazole derivatives have been reported to possess anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. This application is particularly relevant in treating chronic inflammatory diseases.

3. Anticancer Potential

The unique structure of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide allows for interactions with various cellular targets implicated in cancer progression. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells and inhibit tumor growth, making them candidates for further investigation in oncology .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Key features influencing its biological activity include:

- Cyclopropyl Group : Enhances lipophilicity and may improve membrane permeability.

- Fluorophenoxy Moiety : Contributes to the compound's ability to interact with specific biological targets, enhancing potency.

- Furan Ring : Known for its role in increasing the overall stability of the compound and contributing to its bioactivity.

Case Study 1: Antimicrobial Efficacy

A study examined a series of pyrazole derivatives, including this compound, against a panel of pathogens. The results indicated that certain modifications significantly increased antibacterial activity compared to standard antibiotics . The Minimum Inhibitory Concentration (MIC) values were notably lower for compounds with similar structural features.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that compounds derived from pyrazole exhibited a reduction in inflammatory markers in cell lines exposed to pro-inflammatory stimuli. This suggests that this compound may serve as a lead compound for developing anti-inflammatory drugs.

Comparison with Similar Compounds

Structural Features

Key Observations :

- The target compound’s furan-2-ylmethyl group distinguishes it from analogs with pyridine (e.g., ) or quinoline substituents. Furan may improve solubility but reduce metabolic stability compared to aromatic heterocycles.

- The cyclopropyl group in the target compound and may enhance rigidity and resistance to oxidative metabolism compared to linear alkyl chains in other analogs .

Physicochemical Properties

Key Observations :

- The target compound’s fluorophenoxy group likely lowers its pKa compared to non-fluorinated analogs, enhancing solubility in physiological conditions .

- The higher melting point of (302–304°C) suggests stronger intermolecular forces due to its chromenone core and multiple aromatic substituents.

Key Observations :

- The target compound’s synthesis is likely more complex than but less demanding than , which requires palladium-catalyzed cross-coupling .

Q & A

Q. What are the critical steps and intermediates in synthesizing N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-fluorophenoxy)-N-(furan-2-ylmethyl)acetamide?

- Methodological Answer : The synthesis involves three key steps:

Cyclization : React cyclopropyl hydrazine with a ketone derivative under acidic or basic conditions to form the pyrazole core .

Alkylation : Introduce the furan-2-ylmethyl and (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl groups via nucleophilic substitution, using solvents like DMF or ethanol at controlled temperatures (60–80°C) .

Acetylation : Couple the intermediates with 2-(4-fluorophenoxy)acetic acid using activating agents (e.g., EDC/HOBt) in anhydrous dichloromethane .

- Key Parameters : Solvent polarity, temperature control, and inert atmosphere (N₂/Ar) are critical to minimize side reactions .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : ¹H/¹³C NMR for substituent connectivity; IR spectroscopy for amide C=O and phenolic O-H stretches .

- Purity Assessment : HPLC or LC-MS (≥95% purity threshold) with C18 columns and acetonitrile/water gradients .

- Elemental Analysis : Validate empirical formula via combustion analysis (deviation <0.4%) .

Q. How is the compound purified post-synthesis?

- Methodological Answer :

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7 ratio) for optimal separation .

- Recrystallization : Ethanol-water mixtures (70:30) at 4°C to isolate crystalline product .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., solvent polarity, catalyst loading). For example, dimethyl sulfoxide (DMSO) enhances reaction rates but may require lower temperatures (50°C) to avoid decomposition .

- Statistical Modeling : Use response surface methodology (RSM) to identify optimal pH (6.5–7.5) and reaction time (8–12 hours) .

Q. What computational strategies predict the compound’s bioactivity and electronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity; Mulliken charges identify nucleophilic/electrophilic sites .

- Molecular Docking : Simulate binding affinity with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Compare results with experimental IC₅₀ values to validate models .

Q. How do structural modifications influence biological activity?

- Methodological Answer :

- SAR Studies : Replace the 4-fluorophenoxy group with chloro or methoxy analogs. Assess changes in antimicrobial potency (e.g., MIC against S. aureus) .

- Metabolic Stability : Introduce methyl groups to the pyrazole ring to reduce CYP450-mediated oxidation. Monitor half-life in liver microsomes .

Q. How can conflicting data on biological activity be resolved?

- Methodological Answer :

- Comparative Assays : Test the compound alongside analogs (e.g., N-(3-chlorophenyl)-2-((1,3,4-thiadiazol-2-yl)thio)acetamide) under standardized conditions (e.g., fixed cell lines, identical incubation times) .

- Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ values and identify outliers due to assay variability .

Q. What are the stability profiles under varying physicochemical conditions?

- Methodological Answer :

- Forced Degradation Studies :

- Hydrolysis : Expose to 0.1M HCl/NaOH (37°C, 24 hours); monitor via HPLC .

- Photolysis : UV light (254 nm, 48 hours); assess decomposition by LC-MS .

- Thermal Stability : TGA/DSC analysis (25–300°C, 10°C/min) to determine melting points and decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.